5-(4-methylphenyl)-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine
Overview
Description
5-(4-methylphenyl)-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine is a heterocyclic compound that features a thienopyrimidine core structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Biological Activity Studies: Investigated for its potential as an antimicrobial, antiviral, or anticancer agent.
Medicine
Drug Development: Potential use in the development of new therapeutic agents targeting specific diseases.
Industry
Material Science: Possible applications in the development of new materials with unique properties.
Mechanism of Action
These compounds are designed as potential inhibitors of PDE4 . They show promising PDE4B inhibitory properties and one of them was tested for PDE4D inhibition in vitro and dose-dependent inhibition of TNF-α . They are also identified as representatives of colchicine-binding site inhibitors (CBSIs) with potent antiproliferative activity .
Future Directions
Thieno[2,3-d]pyrimidines, including “5-(4-methylphenyl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine”, have shown promising results as potential inhibitors of PDE4 and CBSIs . Future research could focus on further optimizing these compounds, studying their pharmacokinetics and pharmacodynamics, and conducting preclinical and clinical trials to evaluate their safety and efficacy in treating various conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methylphenyl)-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine typically involves multi-step organic synthesis. A common approach might include:
Formation of the Thienopyrimidine Core: This can be achieved through cyclization reactions involving thiophene and pyrimidine precursors.
Substitution Reactions: Introduction of the 4-methylphenyl and piperidin-1-yl groups through nucleophilic substitution or palladium-catalyzed coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions could be used to modify the thienopyrimidine core.
Substitution: Various substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, copper catalysts.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various alkyl or aryl groups.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidines: Other compounds with a thienopyrimidine core.
Piperidine Derivatives: Compounds featuring the piperidine ring.
Uniqueness
The unique combination of the thienopyrimidine core with the 4-methylphenyl and piperidin-1-yl groups might confer specific biological activities or chemical properties not seen in other similar compounds.
For detailed and specific information, consulting specialized chemical databases, scientific literature, or experts in the field would be necessary.
Properties
IUPAC Name |
5-(4-methylphenyl)-4-piperidin-1-ylthieno[2,3-d]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3S/c1-13-5-7-14(8-6-13)15-11-22-18-16(15)17(19-12-20-18)21-9-3-2-4-10-21/h5-8,11-12H,2-4,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAOCTUKGZBQSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401189922 | |
Record name | 5-(4-Methylphenyl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401189922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
449190-87-8 | |
Record name | 5-(4-Methylphenyl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=449190-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Methylphenyl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401189922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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